molecular formula C10H10BrN3S B2621561 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole CAS No. 2301429-87-6

4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole

Cat. No.: B2621561
CAS No.: 2301429-87-6
M. Wt: 284.18
InChI Key: QYHHRTPQIROZDT-UHFFFAOYSA-N
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Description

4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the bromine atom and the pyrazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

  • 4-bromo-1-cyclohexene
  • tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

Uniqueness

What sets 4-bromo-1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-pyrazole apart is its unique combination of a bromine atom, a pyrazole ring, and a thiazole ring fused with a cyclopentane ring. This unique structure can confer specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c11-7-4-12-14(5-7)6-10-13-8-2-1-3-9(8)15-10/h4-5H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHHRTPQIROZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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